molecular formula C8H19O3P B1670434 Dibutyl phosphite CAS No. 1809-19-4

Dibutyl phosphite

Cat. No.: B1670434
CAS No.: 1809-19-4
M. Wt: 194.21 g/mol
InChI Key: UZEFVQBWJSFOFE-UHFFFAOYSA-N
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Description

Dibutyl phosphite is an organophosphorous compound with the chemical formula C₈H₁₉O₃PThis compound is a diester linked to phosphorous acid and is commonly used in various chemical industries and processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that it is stable in neutral, acidic, or alkaline solution

Cellular Effects

Dibutyl phosphite may have various effects on cells. For instance, it has been reported to cause skin irritation and serious eye irritation

Molecular Mechanism

It is known to slowly react with water to form phosphoric acid and corresponding organic alcohol

Temporal Effects in Laboratory Settings

In laboratory settings, this compound may have various temporal effects. It is known to be stable and its degradation over time is slow

Metabolic Pathways

It is known to slowly react with water to form phosphoric acid and corresponding organic alcohol

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known to be about the same density as water and slowly dissolves in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl phosphite can be synthesized through the esterification of phosphorous acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorous trichloride with butanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The resulting this compound is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dibutyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with Schiff bases to yield 1,4-bis[N-methyl(dibutoxyphosphonyl)-1-(2-furyl)]diaminobenzene and 4,4’-bis[N-methyl(dibutoxyphosphonyl)-1-phenyl]benzidine .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibutyl phosphite has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Dibutyl phosphite is unique due to its specific reactivity with Schiff bases and its ability to act as an antiwear additive in lubricants. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

dibutoxy(oxo)phosphanium
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InChI

InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OSPSWZSRKYCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[P+](=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3P+
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DSSTOX Substance ID

DTXSID0027438
Record name Dibutyl phosphite
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Molecular Weight

193.20 g/mol
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Physical Description

Dibutyl phosphite appears as a clear colorless liquid. Contact may severely irritate skin, eyes and mucous membranes., Liquid
Record name DIBUTYL PHOSPHITE
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Record name Phosphonic acid, dibutyl ester
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Flash Point

120 °F (NFPA, 2010)
Record name DIBUTYL PHOSPHITE
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CAS No.

109-47-7; 1809-19-4, 1809-19-4
Record name DIBUTYL PHOSPHITE
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Record name Dibutyl hydrogen phosphite
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Record name Dibutyl phosphite
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Record name Dibutyl phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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